

# Lsd1-IN-26: A Comparative Analysis with Clinical LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical LSD1 inhibitor, **Lsd1-IN-26**, and several LSD1 inhibitors currently in clinical development. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in carcinogenesis and is a promising target for cancer therapy. This document summarizes key preclinical data to aid researchers in evaluating the potential of these compounds.

#### **Overview of LSD1 Inhibition**

LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and dimethylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By removing these marks, LSD1 acts as a transcriptional co-repressor. It can also demethylate H3K9me1/2, leading to transcriptional activation. Dysregulation of LSD1 activity is implicated in the progression of various cancers, making it an attractive therapeutic target.

# **Comparative Analysis of LSD1 Inhibitors**

This section provides a quantitative comparison of **Lsd1-IN-26** with the clinical-stage LSD1 inhibitors: ladademstat (ORY-1001), Seclidemstat (SP-2577), Pulrodemstat (CC-90011), and GSK2879552.

#### **Table 1: Biochemical Potency and Selectivity**



| Compoun<br>d                    | Туре                              | LSD1 IC50<br>(nM)    | MAO-A<br>IC50 (nM) | MAO-B<br>IC50 (nM) | Selectivit<br>y for<br>LSD1 vs.<br>MAO-A | Selectivit<br>y for<br>LSD1 vs.<br>MAO-B |
|---------------------------------|-----------------------------------|----------------------|--------------------|--------------------|------------------------------------------|------------------------------------------|
| Lsd1-IN-26                      | Reversible                        | 25.3                 | 1234.57            | 3819.27            | ~49-fold                                 | ~151-fold                                |
| ladademst<br>at (ORY-<br>1001)  | Irreversible                      | <20[1]               | >100,000           | >100,000           | >5,000-fold                              | >5,000-fold                              |
| Seclidemst<br>at (SP-<br>2577)  | Reversible,<br>Noncompet<br>itive | 13 - 50[2]<br>[3][4] | -                  | -                  | -                                        | -                                        |
| Pulrodemst<br>at (CC-<br>90011) | Reversible                        | 0.25[5]              | -                  | -                  | High                                     | High                                     |
| GSK28795<br>52                  | Irreversible                      | 24[6]                | -                  | -                  | -                                        | -                                        |

Note: '-' indicates data not readily available in the searched sources. Selectivity is calculated as a ratio of IC<sub>50</sub> values.

## **Table 2: In Vitro Cellular Activity**



| Compound                    | Cell Line                        | Cancer Type                                    | Cellular Potency<br>(IC50/EC50)                           |
|-----------------------------|----------------------------------|------------------------------------------------|-----------------------------------------------------------|
| Lsd1-IN-26                  | MGC-803                          | Gastric Cancer                                 | 14.3 μΜ                                                   |
| KYSE450                     | Esophageal<br>Squamous Carcinoma | 22.8 μΜ                                        |                                                           |
| HCT-116                     | Colorectal Carcinoma             | 16.3 μΜ                                        | <del></del> -                                             |
| ladademstat (ORY-<br>1001)  | THP-1 (MLL-AF9)                  | Acute Myeloid<br>Leukemia                      | < 1 nM (EC <sub>50</sub> , differentiation)[7]            |
| H1299                       | Non-Small Cell Lung<br>Cancer    | 80-160 μM<br>(proliferation)[8]                |                                                           |
| A549                        | Non-Small Cell Lung<br>Cancer    | 80-160 μM<br>(proliferation)[8]                |                                                           |
| Seclidemstat (SP-<br>2577)  | SWI/SNF-mutated cell lines       | Ovarian Cancer                                 | 0.013 - 2.819 μM<br>(IC <sub>50</sub> , proliferation)[9] |
| Pulrodemstat (CC-<br>90011) | Kasumi-1                         | Acute Myeloid<br>Leukemia                      | 2 nM (EC <sub>50</sub> , anti-<br>proliferative)[5]       |
| THP-1                       | Acute Myeloid<br>Leukemia        | 7 nM (EC <sub>50</sub> , differentiation)[5]   |                                                           |
| H1417                       | Small Cell Lung<br>Cancer        | 6 nM (EC <sub>50</sub> , antiproliferative)[5] |                                                           |
| GSK2879552                  | THP-1                            | Acute Myeloid<br>Leukemia                      | 23 nM (EC <sub>50</sub> , differentiation)[10]            |
| MOLM-13                     | Acute Myeloid<br>Leukemia        | 44 nM (EC <sub>50</sub> , differentiation)[10] |                                                           |

**Table 3: In Vivo Efficacy** 



| Compound                           | Cancer Model                               | Dosing Regimen                                                                         | Outcome                                                                                          |
|------------------------------------|--------------------------------------------|----------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| Lsd1-IN-26                         | -                                          | -                                                                                      | Data not available                                                                               |
| ladademstat (ORY-<br>1001)         | Glioblastoma<br>Xenograft                  | 400 μg/kg, p.o.,<br>weekly for 28 days                                                 | Inhibited tumor<br>growth, increased<br>survival[8]                                              |
| AML Xenograft                      | <0.020 mg/kg, p.o.                         | Significantly reduced tumor growth[1]                                                  |                                                                                                  |
| B16F10 Melanoma<br>Syngeneic Model | 10 μg/kg, p.o. (in<br>combo with anti-PD1) | Reduced tumor<br>growth by 65%<br>(combo) vs 45% (anti-<br>PD1 alone) by Day<br>15[11] | <del>-</del>                                                                                     |
| Seclidemstat (SP-<br>2577)         | Pediatric Sarcoma<br>Xenografts            | 100 mg/kg/day, i.p. for<br>28 days                                                     | Statistically significant tumor growth inhibition in 4/8 EwS, 4/5 RMS, and 6/6 OS xenografts[12] |
| Pulrodemstat (CC-<br>90011)        | SCLC Patient-Derived<br>Xenograft          | 5 mg/kg, p.o., daily for<br>30 days                                                    | 78% tumor growth inhibition with no body weight loss[5]                                          |
| GSK2879552                         | SCLC Xenograft (NCI-<br>H1417)             | -                                                                                      | Effective in inhibiting tumor growth[6]                                                          |
| AML Xenograft                      | -                                          | Prolonged survival[13]                                                                 |                                                                                                  |

Note: EwS - Ewing Sarcoma; RMS - Rhabdomyosarcoma; OS - Osteosarcoma; SCLC - Small Cell Lung Cancer; AML - Acute Myeloid Leukemia. 'p.o.' - oral administration; 'i.p.' - intraperitoneal administration.

### **Signaling Pathways and Experimental Workflows**

Visual representations of the LSD1 signaling pathway and a typical experimental workflow for evaluating LSD1 inhibitors are provided below.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A phase I/II clinical trial of the reversible LSD1 inhibitor, seclidemstat, in patients with relapsed/refractory Ewing sarcoma. ASCO [asco.org]
- 4. ascopubs.org [ascopubs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 7. ORY-1001 (RG-6016, ladademstat) | LSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Lsd1-IN-26: A Comparative Analysis with Clinical LSD1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409940#lsd1-in-26-comparative-analysis-with-clinical-lsd1-inhibitors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com